molecular formula C20H15ClN2O2 B12459205 3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide

3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide

Cat. No.: B12459205
M. Wt: 350.8 g/mol
InChI Key: ALVPKFBIVCUZJT-UHFFFAOYSA-N
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Description

3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide typically involves the condensation reaction between 3-chlorobenzoyl chloride and 3-aminobenzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2,4,5-trichlorophenyl)benzamide: A similar compound with multiple chloro groups, which may exhibit different chemical reactivity and biological activity.

    N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide: Lacks the chloro group, which may affect its overall properties and applications.

Uniqueness

3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

3-chloro-N-[3-[(2-hydroxyphenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C20H15ClN2O2/c21-16-7-3-6-14(11-16)20(25)23-18-9-4-8-17(12-18)22-13-15-5-1-2-10-19(15)24/h1-13,24H,(H,23,25)

InChI Key

ALVPKFBIVCUZJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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